N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide derivative featuring a complex polyheterocyclic core. Its structure includes:
- Substituents at key positions:
- 1-position: 3-methoxypropyl group (enhancing solubility via hydrophilic methoxy).
- 9-position: Methyl group (modulating steric and electronic properties).
- Carboxamide side chain: N-linked 1-methoxypropan-2-yl group (a branched methoxyalkyl substituent influencing lipophilicity and metabolic stability).
Properties
IUPAC Name |
N-(1-methoxypropan-2-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-13-7-5-8-24-17(13)22-18-15(20(24)26)11-16(23(18)9-6-10-27-3)19(25)21-14(2)12-28-4/h5,7-8,11,14H,6,9-10,12H2,1-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRSBFJIXYKDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC(C)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a unique structure that includes:
- A pyrido-pyrrolo framework
- Methoxy groups
- A carboxamide functional group
This structural complexity may contribute to its diverse biological activities.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action. For instance, studies have shown that certain pyrido-pyrrolo derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways.
Inhibition of Enzymatic Activity
Preliminary studies suggest that this compound may inhibit enzymes such as:
- AICARFTase (Aminoimidazole Carboxamide Ribotide Formyltransferase)
- GARFTase (Glycinamide Ribonucleotide Formyltransferase)
These enzymes are crucial for de novo purine nucleotide biosynthesis, and their inhibition can lead to reduced ATP levels in cells, triggering apoptosis in cancer cells .
Biological Activity Data
| Activity | IC50 Value | Cell Line | Mechanism |
|---|---|---|---|
| Enzyme Inhibition | 5 nM | Recombinant porcine PREP | Modulation of proteolytic activity |
| Antiproliferative Effects | Low µM | KB human tumor cells | Induction of S-phase accumulation and apoptosis |
| ROS Production Reduction | Not specified | Neuro2A cells | Decrease in reactive oxygen species production |
Case Studies
- Antitumor Activity : A study demonstrated that a related compound effectively inhibited the proliferation of folate receptor α-expressing tumor cells. The growth inhibition was reversed by excess folic acid, indicating the involvement of folate transport mechanisms .
- Neuroprotective Effects : Another investigation into similar compounds revealed their ability to reduce α-synuclein aggregation in neuronal models associated with Parkinson's disease. This suggests potential neuroprotective properties that warrant further exploration .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core but differ in substituents at the 1-, 9-, and carboxamide positions. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Solubility :
- The target compound’s dual methoxy groups (1-methoxypropan-2-yl and 3-methoxypropyl) likely improve aqueous solubility compared to analogs with aromatic N-substituents (e.g., 2-phenylethyl or o-tolyl) .
- Compounds with polar N-substituents (e.g., 2,4-dimethoxyphenyl) exhibit enhanced solubility, aligning with trends in drug design .
Synthetic Pathways :
- The target compound’s synthesis likely follows routes similar to , involving condensation of aldehyde intermediates with glycinate derivatives, followed by amidation with 1-methoxypropan-2-amine .
- In contrast, analogs like those in and use aromatic amines (e.g., phenylethylamine) in the final amidation step .
Spectroscopic Differentiation :
- NMR data () indicate that substituent changes alter chemical shifts in regions A (positions 29–36) and B (positions 39–44). For example, the target compound’s methoxypropan-2-yl group would induce distinct shifts compared to aromatic N-substituents .
Aromatic N-substituents (e.g., in and ) might favor interactions with hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
